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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and practical protocols for the

utilization of TAT-amide and other cell-penetrating peptides (CPPs) for the delivery of CRISPR-

Cas9 ribonucleoprotein (RNP) complexes into mammalian cells for gene editing purposes.

Application Notes
Introduction
The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing.

However, the efficient and safe delivery of the Cas9 protein and single-guide RNA (sgRNA) into

target cells remains a significant challenge. Viral delivery methods, while efficient, raise safety

concerns such as immunogenicity and insertional mutagenesis. Non-viral delivery strategies,

including the use of cell-penetrating peptides (CPPs), offer a promising alternative. The trans-

activator of transcription (TAT) peptide, derived from the HIV-1 TAT protein, is a well-

characterized CPP known for its ability to translocate across the plasma membrane and deliver

a variety of cargo molecules, including proteins and nucleic acids. This document focuses on

the application of TAT-amide and similar CPPs for the delivery of Cas9 RNP for targeted gene

modification.
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TAT-mediated delivery of CRISPR-Cas9 RNP typically involves the formation of a non-covalent

complex between the positively charged TAT peptide and the negatively charged Cas9/sgRNA

RNP. This complex is then internalized by cells through endocytosis. Once inside the

endosome, the TAT peptide facilitates the escape of the RNP into the cytoplasm. The nuclear

localization signal (NLS) inherent to the Cas9 protein then directs the complex to the nucleus,

where it can access the genomic DNA and perform the targeted gene editing.

Data Presentation: Performance of CPP-Mediated
CRISPR-Cas9 Delivery
The following tables summarize the quantitative data on the efficiency and cytotoxicity of CPP-

mediated delivery of genome editing tools from various studies.

Table 1: Gene Editing Efficiency of CPP-Mediated Cas9 and TALEN Delivery

Delivery
Vehicle/Metho
d

Target
Gene/Locus

Cell Line
Gene Editing
Efficiency (%
Indels)

Reference

Cas9-m9R +

sgRNA:9R
CCR5 HEK293T 16%

Ramakrishna et

al., 2014[1]

Cas9-m9R +

sgRNA:9R
CCR5 HeLa 5.5%

Ramakrishna et

al., 2014[1]

R9-conjugated

TALENs
CCR5 HeLa ~15-20%

Liu et al., 2014[2]

[3]

R9-conjugated

TALENs
BMPR1A HEK293 ~10-15% Liu et al., 2014[2]

PEI-coated DNA

nanocages
N/A N/A ~28% Sun et al., 2015a

PLNP delivery

system
PLK-1 A375

47.4%

(transfection

efficiency)

Zhang et al.,

2017

LNP formulation

(in vivo)
TTR Mouse Liver

>97% (protein

reduction)
Finn et al., 2018
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Table 2: Cytotoxicity of CPP-Mediated Delivery

Delivery
Vehicle/Metho
d

Cell Line Assay
Cytotoxicity/C
ell Viability

Reference

R9-conjugated

TALENs
HeLa N/A

Did not affect cell

viability
Liu et al., 2014

Lipopeptide

(C18:1-LAH5)

HEK293T

stoplight, eGFP

HEPA 1-6

MTS assay
Low cytotoxicity

observed

Experimental Protocols
Protocol 1: Preparation of TAT-Cas9/sgRNA
Ribonucleoprotein (RNP) Complex
This protocol describes the formation of the TAT-Cas9/sgRNA RNP complex for subsequent

delivery into mammalian cells.

Materials:

Purified Cas9 protein with a Nuclear Localization Signal (NLS)

Synthetic sgRNA targeting the gene of interest

TAT-amide peptide (e.g., C-terminal amide)

Nuclease-free water

RNP formation buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 10% glycerol, pH

7.5)

Procedure:

sgRNA Preparation: Resuspend the lyophilized synthetic sgRNA in nuclease-free water to a

stock concentration of 100 µM. Store at -80°C.
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Cas9 Protein Preparation: Dilute the purified Cas9 protein in RNP formation buffer to a

working concentration of 20 µM. Store on ice.

RNP Formation:

In a nuclease-free microcentrifuge tube, combine the Cas9 protein and sgRNA at a molar

ratio of 1:1.2. For a typical reaction, mix 1 µL of 20 µM Cas9 protein with 1.2 µL of 20 µM

sgRNA.

Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP

complex formation.

TAT-RNP Complexation:

Prepare a stock solution of TAT-amide peptide in nuclease-free water (e.g., 1 mM).

Add the TAT-amide peptide to the pre-formed RNP complex at a desired molar ratio (e.g.,

20:1 TAT:RNP).

Gently mix and incubate at room temperature for 30 minutes to allow for the formation of

the TAT-RNP complex.

Protocol 2: Delivery of TAT-RNP Complex into Adherent
Mammalian Cells
This protocol details the procedure for delivering the TAT-RNP complex into adherent cells,

such as HEK293T or HeLa cells.

Materials:

Adherent cells (e.g., HEK293T, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Opti-MEM I Reduced Serum Medium

TAT-RNP complex (from Protocol 1)
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24-well tissue culture plate

Procedure:

Cell Seeding: The day before transfection, seed the adherent cells in a 24-well plate at a

density that will result in 70-80% confluency on the day of transfection.

Transfection:

On the day of transfection, gently aspirate the culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Prepare the transfection solution by diluting the TAT-RNP complex in Opti-MEM. The final

concentration of the RNP complex should be optimized for the specific cell type (typically

in the range of 50-200 nM).

Add the transfection solution to the cells.

Incubate the cells at 37°C in a CO2 incubator for 4 hours.

Post-Transfection:

After the 4-hour incubation, add complete culture medium to the wells.

Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

Protocol 3: T7 Endonuclease I (T7E1) Assay for Gene
Editing Efficiency
This protocol is for the semi-quantitative assessment of on-target gene editing efficiency by

detecting insertions and deletions (indels).

Materials:

Genomic DNA isolated from treated and control cells

PCR primers flanking the target site
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Taq DNA polymerase and dNTPs

T7 Endonuclease I and corresponding reaction buffer

Agarose gel and electrophoresis equipment

Procedure:

Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract

genomic DNA using a commercially available kit.

PCR Amplification:

Amplify the target genomic region using PCR with primers that flank the sgRNA target site.

The expected PCR product size should be between 400-800 bp.

Run a small aliquot of the PCR product on an agarose gel to confirm successful

amplification.

Heteroduplex Formation:

In a PCR tube, mix approximately 200 ng of the purified PCR product with the T7E1

reaction buffer.

Denature the PCR product by heating to 95°C for 5 minutes.

Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the

formation of heteroduplexes between wild-type and mutated DNA strands.

T7E1 Digestion:

Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

Incubate at 37°C for 15-30 minutes.

Analysis:
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Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA

fragments in addition to the undigested PCR product indicates the presence of indels.

Quantify the band intensities to estimate the percentage of gene modification.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability and the

potential cytotoxicity of the delivery method.

Materials:

Cells treated with the TAT-RNP complex

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plate and plate reader

Procedure:

Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of

the TAT-RNP complex as described in Protocol 2. Include untreated cells as a negative

control and cells treated with a known cytotoxic agent as a positive control.

MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT

solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Gene disruption by cell-penetrating peptide-mediated delivery of Cas9 protein and guide
RNA - PMC [pmc.ncbi.nlm.nih.gov]

2. Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for
Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

3. Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for
Genome Engineering | PLOS One [journals.plos.org]

To cite this document: BenchChem. [Application Notes and Protocols for TAT-Amide
Mediated CRISPR-Cas9 Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857684#tat-amide-for-delivering-crispr-cas9]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10857684?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857684?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3896395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3896395/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085755
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085755
https://www.benchchem.com/product/b10857684#tat-amide-for-delivering-crispr-cas9
https://www.benchchem.com/product/b10857684#tat-amide-for-delivering-crispr-cas9
https://www.benchchem.com/product/b10857684#tat-amide-for-delivering-crispr-cas9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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